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Compound of Interest

Compound Name: Ginkgolic acid 17:2

CAS No.: 102811-39-2

Cat. No.: B2594678

Get Quote

Executive Summary: The Chain-Length Divergence
In the analysis of Ginkgo biloba leaf extracts, Ginkgolic Acids (GAs) represent a class of

alkylphenols with potent, yet distinct, biological activities.[1] While often treated as a crude

mixture, the separation of congeners—specifically C15:1 (Pentadecenyl) and C17:2

(Heptadecadienyl)—reveals a critical divergence in molecular targets.

The Verdict:

Ginkgolic Acid C15:1 is the superior metabolic and enzymatic modulator. It is the primary

driver of SUMOylation inhibition and AMPK activation, making it the candidate of choice for

metabolic disorders and broad-spectrum viral fusion inhibition.

Ginkgolic Acid C17:2 (and the C17 series) is the superior oncogenic signaling disruptor. It

exhibits unique selectivity for the STAT3 signaling pathway (which C15:1 lacks) and

demonstrates higher potency in specific myeloma and lymphoma cell lines, likely driven by

increased lipophilicity and steric occlusion in kinase domains.
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Physicochemical & Structural Profile[2]
The biological divergence stems directly from the alkyl side-chain geometry. The additional

carbon length and unsaturation in C17:2 alter its hydrophobicity and membrane intercalation

properties.

Feature Ginkgolic Acid C15:1 Ginkgolic Acid C17:2

IUPAC Name
6-(8-pentadecenyl)salicylic

acid

6-(8,11-

heptadecadienyl)salicylic acid

Side Chain 15 Carbons, 1 Double Bond 17 Carbons, 2 Double Bonds

Lipophilicity (LogP) ~7.5 (High) ~8.2 (Very High)

Membrane Permeability High
Very High (Significant

membrane disruption)

Primary Target Class E1 Activating Enzymes (SAE)
Signal Transducers (STAT3),

Membranes

Key Therapeutic Area Antiviral, Metabolic Regulation
Oncology (Multiple Myeloma),

Immunology

Mechanistic Divergence: Experimental Data
Analysis
SUMOylation Inhibition (C15:1 Dominance)
Small Ubiquitin-like Modifier (SUMO) proteins regulate nuclear transport and transcription.

Mechanism: GAs inhibit the SUMO E1 activating enzyme (SAE) by blocking the formation of

the E1-SUMO intermediate.

Data: C15:1 is the standard reference for this activity. In fluorescence-based binding assays,

C15:1 demonstrates an IC50 of ~3.0 µM against the RanGAP1 substrate.

Comparative Insight: While C17 variants bind E1, the C15:1 chain length appears optimized

for the E1 adenylation active site. Longer chains (C17) introduce steric clashes that may
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slightly reduce binding efficiency compared to C15:1 in cell-free systems.

STAT3 Signaling Inhibition (C17 Series Selectivity)
This is the most critical differentiator. Signal Transducer and Activator of Transcription 3

(STAT3) is constitutively active in many cancers.

Mechanism: Inhibition of tyrosine phosphorylation (Tyr705) on STAT3.

Data: In U266 multiple myeloma cells, C17:1 (acting as the C17-series proxy) inhibited

constitutive STAT3 activation, whereas C15:1 did not.[2]

Potency: C17 variants suppress STAT3 phosphorylation in a dose-dependent manner (30–

50 µM) and induce apoptosis via PTEN/SHP-1 phosphatase induction. C15:1 fails to trigger

this specific pathway at equimolar concentrations.

Antibacterial Activity[5][6]
Spectrum: Both congeners are active against Gram-positive bacteria (S. aureus, E. faecalis)

but inactive against Gram-negatives due to the outer membrane barrier.

Potency: C15:1 is generally more potent (MIC ~10–20 µg/mL for S. aureus) compared to

C17 variants (MIC ~50–100 µg/mL).

Reasoning: The "cutoff effect" in alkylphenols suggests that antimicrobial activity peaks at

C12–C15 chain lengths. The C17 chain is likely too hydrophobic, leading to entrapment in

the lipid bilayer without effectively reaching intracellular targets or disrupting the membrane

potential as efficiently as C15:1.

Visualizing the Signaling Pathways
The following diagram illustrates the divergent pathways where C15:1 targets the SUMO E1

enzyme while C17:2 (C17 series) specifically targets the STAT3/JAK axis.
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Figure 1: Mechanistic divergence. C15:1 preferentially targets the SUMOylation cascade, while

C17:2 modulates the STAT3 oncogenic pathway via phosphatase induction.

Experimental Validation Protocols
To validate these differences in your own lab, use the following self-validating workflows.

Protocol A: Differential Cytotoxicity & STAT3 Blotting
Objective: Confirm C17 selectivity for STAT3 inhibition in myeloma cells.

Cell Line: U266 (Constitutive STAT3 activity) and PBMCs (Control).

Treatment:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b2594678/docs?utm_src=pdf-body-img#comparative-guide-ginkgolic-acid-c17-2-vs-c15-1-biological-potency
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2594678?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Group A: Vehicle (DMSO < 0.1%).

Group B: GA C15:1 (50 µM).[3]

Group C: GA C17:2 (50 µM).

Incubation: 6 hours.

Lysis: RIPA buffer with protease/phosphatase inhibitors (Critical: Sodium Orthovanadate).

Western Blot Targets:

Primary: p-STAT3 (Tyr705).

Secondary: Total STAT3 (Loading Control).

Downstream: Bcl-xL, Mcl-1.

Expected Result: Group C (C17:2) shows >80% reduction in p-STAT3 band intensity. Group

B (C15:1) shows negligible change in p-STAT3 compared to vehicle.

Protocol B: In Vitro SUMOylation Assay
Objective: Quantify C15:1 potency against E1 enzyme.

Components: Recombinant SUMO1, E1 activating enzyme (SAE1/SAE2), E2 (Ubc9), ATP,

Substrate (RanGAP1 fragment).

Reaction: Mix components in buffer (20 mM HEPES, pH 7.5, 5 mM MgCl2).

Inhibitor: Add GA C15:1 at serial dilutions (0.1 µM – 100 µM).

Initiation: Add ATP to start reaction (37°C, 60 min).

Detection: STOP reaction with SDS-loading buffer. Run SDS-PAGE.[1]

Readout: Western blot for RanGAP1-SUMO1 conjugate (higher MW band).
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Validation: The disappearance of the upper conjugate band should correlate with increasing

C15:1 concentration (IC50 ~3.0 µM).

Safety & Toxicology Note
Both C15:1 and C17:2 are alkylphenols structurally related to urushiol (poison ivy).

Sensitization: They possess high allergenic potential. All handling requires strict PPE (nitrile

gloves, fume hood).

Detoxification: In pharmaceutical preparations, the limit for total ginkgolic acids is strictly

regulated (<5 ppm in standardized extracts like EGb 761) to prevent contact dermatitis and

cytotoxicity in non-target tissues.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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